

Homosulfamine: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

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Compound of Interest

Compound Name: Homosulfamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosulfamine, also known as Mafenide, is a sulfonamide-type antimicrobial agent with a long history of clinical use, particularly in the topical treatment of severe burns.^[1] Unlike many other sulfonamides, its activity is not antagonized by para-aminobenzoic acid (PABA), pus, or tissue exudates, allowing for effective action in complex wound environments. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and mechanism of action of **Homosulfamine**, tailored for professionals in research and drug development.

Chemical Properties and Structure

Homosulfamine is chemically designated as 4-(aminomethyl)benzenesulfonamide.^[1] Its structure features a benzene ring substituted with a sulfonamide group and an aminomethyl group at the para position.

Structure:

Caption: Chemical structure of **Homosulfamine** (4-(aminomethyl)benzenesulfonamide).

The physicochemical properties of **Homosulfamine** and its common salt forms are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	4-(aminomethyl)benzenesulfonamide	[1]
Synonyms	Mafenide, α -Amino-p-toluenesulfonamide	[1]
CAS Number	138-39-6 (free base), 138-37-4 (hydrochloride), 13009-99-9 (acetate)	[1][2][3]
Chemical Formula	C ₇ H ₁₀ N ₂ O ₂ S	[1]
Molecular Weight	186.23 g/mol	[1]
Melting Point	177-178 °C (with decomposition)[2][4][5], 151-152 °C[2]	
	256 °C (hydrochloride)[2]	
	151-152 °C (acetate)[3]	
Solubility	Slightly soluble in DMSO and Methanol. Soluble in dilute acids and alkalis.	[2][5]
pKa	10.16 (Predicted)	

Synthesis of Homosulfamine

Several synthetic routes to **Homosulfamine** have been described in the literature. The most common pathways start from readily available industrial chemicals.

Pathway 1: From Toluene

This pathway involves the chlorosulfonation of toluene, followed by amination to the sulfonamide, side-chain halogenation, and subsequent amination to introduce the aminomethyl group.



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Caption: Synthetic pathway of **Homosulfamine** starting from Toluene.

Pathway 2: From Benzylamine

An alternative route begins with benzylamine, which undergoes sulfonation followed by amidation.

Pathway 3: From 4-Cyanobenzenesulfonamide

This method involves the reduction of the cyano group of 4-cyanobenzenesulfonamide to an aminomethyl group.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to various manufacturers, the general procedures for the synthesis of **Homosulfamine** are well-established in the organic chemistry literature. The following provides a representative, generalized protocol for the synthesis from toluene.

Step 1: Synthesis of p-Toluenesulfonyl chloride Toluene is reacted with an excess of chlorosulfonic acid at a controlled, low temperature. The reaction mixture is then carefully quenched with ice water to precipitate the p-toluenesulfonyl chloride, which is subsequently isolated by filtration.

Step 2: Synthesis of p-Toluenesulfonamide The p-toluenesulfonyl chloride is treated with a concentrated aqueous solution of ammonia. The resulting p-toluenesulfonamide precipitates and is collected by filtration.

Step 3: Synthesis of 4-(Chloromethyl)benzenesulfonamide The methyl group of p-toluenesulfonamide is chlorinated, for example, using N-chlorosuccinimide in the presence of a radical initiator.

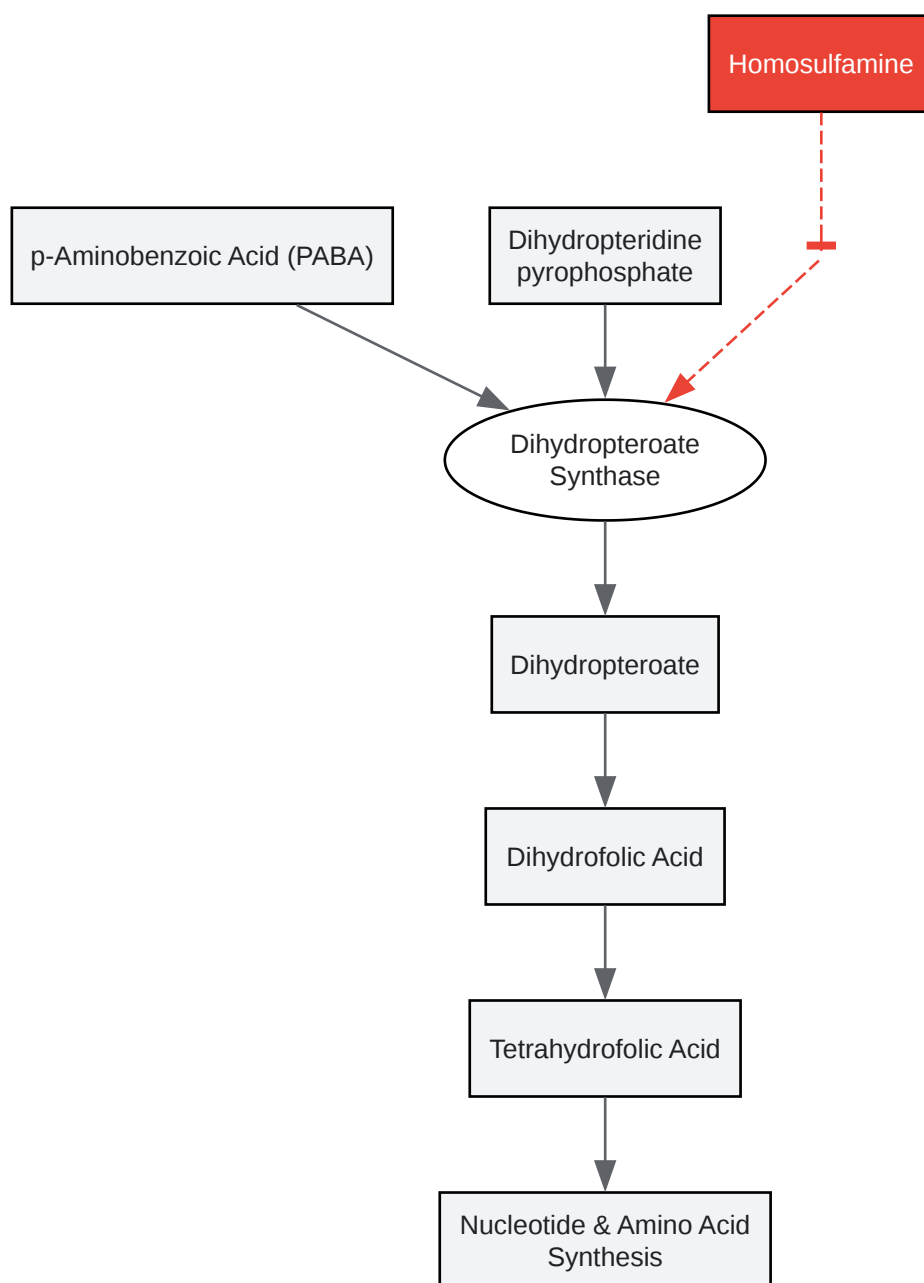
Step 4: Synthesis of **Homosulfamine** The 4-(chloromethyl)benzenesulfonamide is reacted with ammonia in a suitable solvent, often under elevated temperature and pressure, to yield **Homosulfamine**.

Mechanism of Action

The antimicrobial activity of **Homosulfamine** is multifaceted, primarily targeting bacterial folic acid synthesis, with an additional inhibitory effect on carbonic anhydrase.

Inhibition of Folic Acid Synthesis

Homosulfamine acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), **Homosulfamine** binds to the active site of DHPS, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. The disruption of folic acid synthesis ultimately inhibits the production of nucleotides and amino acids, leading to bacteriostasis.



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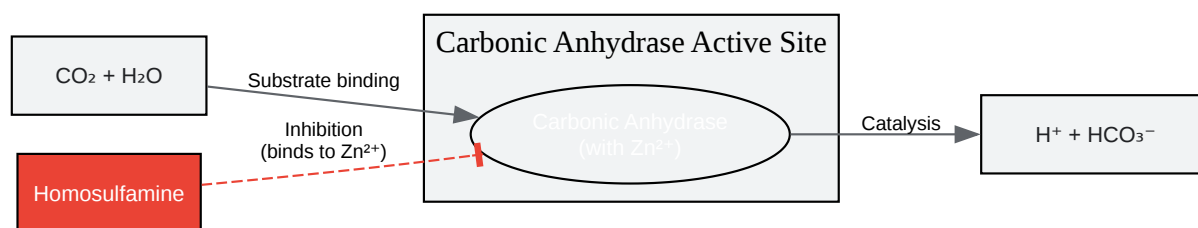
Caption: Inhibition of the bacterial folic acid synthesis pathway by **Homosulfamine**.

Carbonic Anhydrase Inhibition

Homosulfamine and its primary metabolite, p-carboxybenzenesulfonamide, are known inhibitors of carbonic anhydrase.[6][7] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[8] Inhibition of this enzyme in the renal tubules can lead to metabolic acidosis, a recognized side effect of

systemic **Homosulfamine** absorption.[6][7] The clinical significance of this inhibition at the site of topical application is an area of ongoing investigation.

There are several mechanisms of carbonic anhydrase inhibition.[9] Sulfonamides typically act as zinc binders, coordinating to the Zn(II) ion in the enzyme's active site.[9] This disrupts the catalytic activity of the enzyme.



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